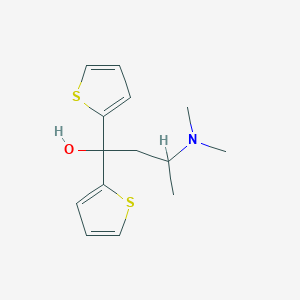

3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol

Description

3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol is a tertiary amino alcohol characterized by a butan-1-ol backbone substituted with a dimethylamino group at position 3 and two thiophen-2-yl groups at position 1. The compound’s structure combines electron-rich thiophene rings with a polar hydroxyl group and a basic dimethylamino moiety, influencing its physicochemical and pharmacological properties.

Properties

CAS No. |

6293-00-1 |

|---|---|

Molecular Formula |

C14H19NOS2 |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

3-(dimethylamino)-1,1-dithiophen-2-ylbutan-1-ol |

InChI |

InChI=1S/C14H19NOS2/c1-11(15(2)3)10-14(16,12-6-4-8-17-12)13-7-5-9-18-13/h4-9,11,16H,10H2,1-3H3 |

InChI Key |

KUYLKQQSZDJZSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C1=CC=CS1)(C2=CC=CS2)O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Biological Asymmetric Reduction Method

One effective preparation method involves the biological asymmetric reduction of the ketone precursor 3-(dimethylamino)-1-(thiophen-2-yl)-1-acetone or its salt to produce the corresponding alcohol. This method utilizes a biocatalyst system combining ketoreductase (KRED) and glucose dehydrogenase (GDH) , with glucose as a hydrogen donor to regenerate the cofactor NAD(P)H.

-

- pH: 6.8 to 7.0 (buffered with tromethamine and adjusted with sodium carbonate)

- Temperature: 25°C to 35°C

- Solvent: Aqueous medium (water-based buffer)

- Catalyst weight ratio (biocatalyst:hydrogen donor:cofactor:substrate): 0.02–0.1 : 1.5–6 : 0.01–0.1 : 1

- Reaction time: Until >98% conversion monitored by HPLC

-

- Mix substrate and glucose in a reactor with tromethamine buffer (pH 7.0).

- Stir at 25–35°C, adjust pH to 6.8–7.0 with sodium carbonate.

- Add ketoreductase, glucose dehydrogenase, and cofactor.

- Maintain reaction conditions and monitor conversion.

- Upon completion, adjust the reaction mixture to alkaline pH with sodium hydroxide.

- Extract product with toluene, dry, concentrate, and recrystallize to obtain the pure alcohol.

-

- High enantioselectivity and yield

- Avoids toxic organic solvents like acetone

- Environmentally friendly, aligning with green chemistry principles

- Scalable for industrial application

| Parameter | Value |

|---|---|

| pH | 6.8 – 7.0 |

| Temperature | 25 – 35 °C |

| Catalyst system | Ketoreductase + Glucose dehydrogenase |

| Hydrogen donor | Glucose |

| Conversion rate | >98% |

| Product isolation | Alkaline extraction, recrystallization |

This method is described in detail in a Chinese patent (CN103421854A) and represents a robust biocatalytic approach for synthesizing the (S)-enantiomer of the compound.

Catalytic Asymmetric Hydrogenation

Another widely used approach is asymmetric hydrogenation of the corresponding ketone hydrochloride salt using a manganese-based PNN-type catalyst under hydrogen pressure.

-

- Catalyst: Mn-PNN complex (e.g., Mn-Cat.1)

- Substrate: 3-(dimethylamino)-1-(thiophen-2-yl)-1-acetone hydrochloride

- Base: Potassium carbonate (K2CO3)

- Solvent: Absolute ethanol

- Hydrogen pressure: 30 bar H2

- Temperature: 50°C

- Reaction time: 16 hours

-

- In a glovebox, combine the Mn catalyst, substrate, and potassium carbonate in ethanol.

- Stir at room temperature for 5 minutes.

- Transfer to an autoclave, purge with hydrogen, and pressurize to 30 bar.

- Heat to 50°C and maintain for 16 hours.

- Carefully release hydrogen, evaporate solvent under reduced pressure.

- Purify product by silica gel chromatography.

-

- Conversion: >99%

- Yield: 97%

- Enantiomeric excess (ee): 74%

- Product: (R)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, pale yellow solid

| Parameter | Value |

|---|---|

| Catalyst | Mn-PNN complex |

| Base | Potassium carbonate |

| Solvent | Absolute ethanol |

| H2 Pressure | 30 bar |

| Temperature | 50 °C |

| Reaction Time | 16 hours |

| Conversion | >99% |

| Yield | 97% |

| Enantiomeric Excess | 74% |

This method is reported in patent CN113024615 and provides a high-yield catalytic route to the (R)-enantiomer of the alcohol.

Chemical Catalytic Synthesis Approaches

While specific literature on 3-(dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol is limited, related synthetic strategies for similar amino alcohols include:

- Metal-catalyzed addition reactions (e.g., Cu, Ru catalysis) for constructing amino alcohol frameworks.

- Dynamic kinetic resolution (DKR) combined with asymmetric transfer hydrogenation (ATH) for high enantioselectivity.

- Use of borane or boron-based Lewis acid catalysts for conjugate addition and reduction steps.

These approaches are generally adapted from the synthesis of related compounds such as 4-(4-(dimethylamino)phenyl)butan-2-one derivatives and antidepressant molecules, where catalytic asymmetric hydrogenation and dynamic kinetic resolution have been successfully applied to produce chiral amino alcohols with high yields and enantioselectivities.

Comparative Summary of Preparation Methods

| Method | Catalyst/System | Conditions | Yield (%) | Enantiomeric Excess (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Biological Asymmetric Reduction | Ketoreductase + Glucose dehydrogenase | pH 6.8–7.0, 25–35 °C, aqueous | >98 | High (not specified) | Green, mild, high conversion, scalable | Requires enzyme preparation |

| Catalytic Asymmetric Hydrogenation | Mn-PNN catalyst | 30 bar H2, 50 °C, ethanol | 97 | 74 | High yield, well-defined catalyst | Requires high pressure and glovebox |

| Metal-catalyzed chemical synthesis | Various (Cu, Ru, B(C6F5)3) | Elevated temp, organic solvents | 76–93 | High (varies) | Versatile, applicable to analogues | May require harsh conditions |

Research Findings and Notes

- The biological method avoids the use of toxic organic solvents such as acetone, making it safer and environmentally friendly.

- The asymmetric hydrogenation method achieves excellent conversion and yield but moderate enantiomeric excess, suggesting room for catalyst optimization.

- The chemical catalytic methods offer flexibility for structural analogues but may involve harsher conditions and lower stereoselectivity.

- Purification typically involves extraction with organic solvents (e.g., toluene), drying, concentration, and recrystallization to obtain high-purity products.

- Reaction monitoring is commonly performed by HPLC or NMR to ensure conversion and enantiomeric purity.

Chemical Reactions Analysis

3-Dimethylamino-1,1-di-2-thienyl-1-butanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Dimethylamino-1,1-di-2-thienyl-1-butanol has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Dimethylamino-1,1-di-2-thienyl-1-butanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thienyl groups contribute to the compound’s overall stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Physicochemical Properties

The following table highlights critical differences between the target compound and its analogs:

Key Observations :

- Thiophene vs. Thiophenes may improve binding to sulfur-rich biological targets.

- Hydroxyl Group : The presence of a hydroxyl group in the target compound increases polarity compared to 489C49 (a butane derivative), likely improving aqueous solubility but reducing lipid membrane permeability .

Analgesic Potency:

provides threshold doses (intravenous) for pain relief in structurally related thiambutenes:

- Ethylmethylthiambutene (268C49): Alkylamine = ethylmethylamino; moderate potency .

The target compound’s hydroxyl group and dual thiophenes may alter metabolism and receptor affinity compared to these analogs. For example, hydroxylation could facilitate hydrogen bonding with opioid or sigma receptors, as seen in Sigma-1 antagonists like RC-752 derivatives .

Receptor Binding:

- Sigma-1 Antagonists: Compounds like 4-morpholino- and 4-(diethylamino)butan-1-ol derivatives () show that bulkier amino groups (e.g., piperidinyl) reduce potency, suggesting the target’s dimethylamino group strikes a balance between steric hindrance and basicity .

- Stereochemistry: The (R)-enantiomer of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol () may exhibit higher receptor selectivity, implying the target’s stereochemistry (if resolved) could critically influence activity .

Biological Activity

3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol, with the CAS number 6293-00-1, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The molecular formula of 3-(dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol is C14H19NOS2, with a molecular weight of approximately 281.44 g/mol. The compound features a complex structure that includes two thiophene rings attached to a butanol backbone, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H19NOS2 |

| Molecular Weight | 281.44 g/mol |

| Density | 1.19 g/cm³ |

| Boiling Point | 420.7 °C |

| Flash Point | 208.2 °C |

| Refractive Index | 1.594 |

Research has indicated that compounds containing thiophene moieties often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the dimethylamino group may enhance these activities by increasing solubility and bioavailability.

Anticancer Activity

In vitro studies have demonstrated that derivatives of thiophene compounds can exhibit potent anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study examining structural analogs found that modifications to the thiophene ring significantly influenced anticancer activity. Compounds with electron-donating groups exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups, suggesting a structure-activity relationship that could inform future drug design efforts .

Antimicrobial Activity

The antimicrobial properties of thiophene-containing compounds are well-documented. Research has shown that these compounds can inhibit the growth of various bacteria and fungi, including multidrug-resistant strains. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity studies suggest that the compound exhibits moderate toxicity in vitro, necessitating further investigation into its safety for in vivo applications.

Safety Data

The compound's safety data indicate potential risks associated with exposure; hence appropriate handling measures are recommended in laboratory settings.

Q & A

Q. What are the established synthetic routes for 3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with thiophene derivatives and dimethylamine. Key steps include:

- Nucleophilic substitution : Reacting thiophen-2-ylmagnesium bromide with a ketone precursor, followed by dimethylamine introduction under anhydrous conditions .

- Reductive amination : Using sodium cyanoborohydride (NaBH3CN) in methanol or ethanol at controlled pH (4–6) to stabilize intermediates .

- Optimization : Temperature (0–5°C for exothermic steps), solvent polarity (DCM for solubility), and stoichiometric ratios (1:1.2 for amine:carbonyl) are critical to minimize byproducts like over-alkylated species .

Q. Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of thiophene substitution and dimethylamino group integration. For example, δ 2.2–2.5 ppm (N(CH3)2 protons) and aromatic thiophene signals (δ 6.8–7.4 ppm) .

- Mass Spectrometry (HRMS) : ESI-HRMS with m/z calculated for C15H20NOS2 [M+H]+: 294.0934 (experimental ±0.001 accuracy) .

- X-ray Crystallography : Resolves stereochemistry at the chiral carbon (C1) and dihedral angles between thiophene rings .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity and interaction with biological targets?

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. The dimethylamino group (f⁻ ≈ 0.15) and thiophene sulfur (f⁺ ≈ 0.12) show high reactivity .

- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. The hydroxyl group forms hydrogen bonds with Arg105 (ΔG ≈ -8.2 kcal/mol), while thiophene rings engage in π-π stacking .

- MD Simulations : Assess stability in aqueous vs. lipid membranes (e.g., POPC bilayers) to predict pharmacokinetic behavior .

Q. What experimental strategies address contradictions in reported biological activity data across studies?

- Dose-Response Reproducibility : Use standardized assays (e.g., MIC for antimicrobial studies) with controls for solvent effects (DMSO ≤1% v/v) .

- Matrix Degradation Mitigation : Cool samples to 4°C during prolonged assays to prevent organic compound breakdown, as seen in HSI-based pollution studies .

- Meta-Analysis : Compare IC50 values against structurally similar compounds (e.g., 2-phenylbutan-1-ol derivatives) to identify structure-activity outliers .

Q. How can reaction conditions be optimized to enhance enantiomeric purity for pharmacological applications?

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation, achieving >90% ee .

- Chromatographic Resolution : Chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (hexane:isopropanol 85:15) separates enantiomers .

- Kinetic Resolution : Lipase-catalyzed acylation (e.g., Candida antarctica Lipase B) selectively modifies the (S)-enantiomer .

Q. What methodologies are employed to evaluate the compound’s potential in modulating neurotransmitter systems?

- Radioligand Binding Assays : Compete with [³H]Dopamine for DAT receptors (KD ≈ 120 nM reported in rat striatal membranes) .

- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing hERG channels to assess cardiac toxicity (IC50 >10 μM recommended) .

- In Vivo Microdialysis : Monitor extracellular serotonin levels in rodent prefrontal cortex post-administration (dose range: 1–10 mg/kg) .

Methodological Notes

- Synthetic Reproducibility : Document inert atmosphere (N2/Ar) and moisture-free conditions to prevent amine oxidation .

- Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., solvent polarity vs. temperature) in conflicting kinetic studies .

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicology (e.g., Ames test for mutagenicity) before in vivo trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.